L-アゼチジン-2-カルボン酸t-ブチルエステル

概要

説明

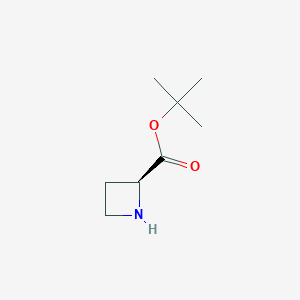

L-Azetidine-2-carboxylic Acid t-Butyl Ester is a protected four-membered ring analog of L-Proline. It is a useful intermediate in the synthesis of polypeptides and is primarily used for research purposes . The compound has a molecular formula of C8H15NO2 and a molecular weight of 157.21 g/mol .

科学的研究の応用

L-Azetidine-2-carboxylic Acid t-Butyl Ester has several scientific research applications, including:

作用機序

Target of Action

L-Azetidine-2-carboxylic Acid t-Butyl Ester, also known as Tert-butyl (2S)-azetidine-2-carboxylate, is a four-membered ring analog of L-proline . It is primarily targeted at proteins, where it can be incorporated instead of proline, leading to protein misconstruction .

Mode of Action

The compound interferes with nascent protein folding, triggering protein aggregation or upregulating the expression of an aggregation-prone mutant protein . This interference with protein folding can disrupt the normal function of the protein .

Biochemical Pathways

The compound’s action affects the protein synthesis pathway. It acts as an inhibitor of collagen synthesis, which is a crucial part of the extracellular matrix and connective tissues . This inhibition can have downstream effects on tissue structure and function.

Pharmacokinetics

Its molecular weight (15721 g/mol) and structure suggest that it may have good bioavailability .

Result of Action

The primary result of the compound’s action is the disruption of normal protein structure and function. This can lead to a variety of cellular effects, depending on the specific proteins affected. For example, it has been noted as an anti-angiogenic agent, potentially inhibiting the formation of new blood vessels .

生化学分析

Biochemical Properties

L-Azetidine-2-carboxylic Acid t-Butyl Ester has been found to interfere with nascent protein folding, triggering protein aggregation or upregulating the expression of an aggregation-prone mutant protein . It is an inhibitor of collagen synthesis and exhibits anti-angiogenic properties .

Cellular Effects

The incorporation of L-Azetidine-2-carboxylic Acid t-Butyl Ester into proteins in place of proline can disrupt the normal function of the protein . This can lead to protein misfolding and aggregation, which can have profound effects on various types of cells and cellular processes .

Molecular Mechanism

The molecular mechanism of action of L-Azetidine-2-carboxylic Acid t-Butyl Ester involves its ability to act as an analog of proline. When incorporated into proteins in place of proline, it can interfere with protein folding and trigger protein aggregation . This can lead to changes in gene expression and potentially inhibit the synthesis of collagen .

Temporal Effects in Laboratory Settings

It is known that it can be synthesized from γ-butyrolactone through four steps: bromination and esterification, cyclization, hydrogenation, and resolution .

Dosage Effects in Animal Models

It has been shown to result in a wide range of toxic and teratogenic disorders, including a range of malformations, in various animal species including ducks, hamsters, mice, and rabbits .

Metabolic Pathways

L-Azetidine-2-carboxylic Acid t-Butyl Ester is involved in cyclic amino acid metabolism . It is biodegraded as the only carbon and nitrogen source by bacteria, and the hydrolysis on the ring opening of L-Azetidine-2-carboxylic Acid t-Butyl Ester has an effective practical detoxification function .

準備方法

Synthetic Routes and Reaction Conditions

L-Azetidine-2-carboxylic Acid t-Butyl Ester can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors. For instance, azetidines can be prepared by cyclization, nucleophilic substitution, cycloaddition, ring expansion, and rearrangement . Another method involves the reduction of β-lactams .

Industrial Production Methods

While specific industrial production methods for L-Azetidine-2-carboxylic Acid t-Butyl Ester are not widely documented, the general principles of organic synthesis and purification apply. The compound is typically produced in research laboratories and specialized chemical manufacturing facilities.

化学反応の分析

Types of Reactions

L-Azetidine-2-carboxylic Acid t-Butyl Ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can be employed to modify the ester group or other functional groups within the molecule.

Substitution: Nucleophilic substitution reactions are common, given the strain-driven reactivity of the azetidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The specific conditions depend on the desired transformation and the functional groups present in the molecule.

Major Products Formed

The major products formed from these reactions vary based on the specific reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

類似化合物との比較

Similar Compounds

L-Azetidine-2-carboxylic Acid: A non-protein amino acid and teratogenic agent that inhibits collagen synthesis.

Azetidine-2-carboxylic Acid: Another analog of L-Proline, known for its role in protein misfolding and aggregation.

Uniqueness

L-Azetidine-2-carboxylic Acid t-Butyl Ester is unique due to its t-Butyl ester protection, which enhances its stability and reactivity in synthetic applications. This protection allows for more controlled reactions and the synthesis of complex polypeptides .

生物活性

L-Azetidine-2-carboxylic acid t-butyl ester (L-Aze-t-Bu) is a derivative of L-azetidine-2-carboxylic acid, an amino acid found in nature, particularly in sugar beets. This compound exhibits various biological activities that are of significant interest in pharmacology and toxicology. This article explores the synthesis, biological effects, and implications of L-Aze-t-Bu based on recent research findings.

L-Azetidine-2-carboxylic acid t-butyl ester is synthesized through the esterification of L-azetidine-2-carboxylic acid with tert-butanol. The process involves protecting the carboxylic acid group to enhance stability and reactivity. The tert-butyl group serves as a protecting group, making the compound more stable against hydrolysis and nucleophilic attack compared to other esters .

Biological Activity

1. Toxicity and Pro-inflammatory Effects

Research has shown that L-azetidine-2-carboxylic acid, including its t-butyl ester form, can exert toxic effects on cells. In particular, studies involving BV2 microglial cells revealed that exposure to high concentrations (≥1000 µM) of L-Aze-t-Bu significantly reduced cell viability and increased markers of apoptosis, such as the BAX/Bcl2 ratio . The compound also triggered pro-inflammatory responses, evidenced by increased nitric oxide release and elevated levels of pro-inflammatory cytokines (IL-1β, IL-6) . These findings suggest that L-Aze-t-Bu may contribute to neuroinflammatory conditions when consumed in significant amounts.

2. Mechanism of Action

The mechanism behind the toxicity of L-Aze-t-Bu is linked to its structural similarity with L-proline, allowing it to be misincorporated into proteins during translation. This misincorporation can lead to protein misfolding and aggregation, further contributing to cellular stress and inflammation . Additionally, L-Aze-t-Bu has been shown to induce the expression of matrix metalloproteinase 9 (MMP-9), which plays a crucial role in the degradation of extracellular matrix components and may influence microglial motility and plasticity .

Table 1: Summary of Biological Activities

| Activity | Observation |

|---|---|

| Cell Viability | Significant reduction at concentrations ≥1000 µM |

| Pro-inflammatory Markers | Increased levels of IL-1β, IL-6, and nitric oxide |

| Apoptosis Induction | Elevated BAX/Bcl2 ratio; increased cell death |

| Extracellular Matrix Effects | Induction of MMP-9 expression |

Case Studies

In a study examining the effects of L-Aze-t-Bu on BV2 microglial cells, researchers conducted a series of assays to assess cell viability and inflammatory responses. The results indicated that treatment with L-Aze-t-Bu led to:

- A decrease in cell viability over time.

- An increase in nitric oxide production as a marker for inflammation.

- Enhanced expression of pro-inflammatory genes.

These findings underscore the potential risks associated with dietary intake or environmental exposure to compounds containing L-Aze-t-Bu.

特性

IUPAC Name |

tert-butyl (2S)-azetidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-8(2,3)11-7(10)6-4-5-9-6/h6,9H,4-5H2,1-3H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHNFEQCEQIAFES-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H]1CCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50447143 | |

| Record name | L-Azetidine-2-carboxylic Acid t-Butyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129740-14-3 | |

| Record name | L-Azetidine-2-carboxylic Acid t-Butyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。